1-Ethyl-1,5,6,7-tetrahydro-2H-azepin-2-one
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Overview
Description
1-Ethyl-1,5,6,7-tetrahydro-2H-azepin-2-one is a heterocyclic compound with a seven-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,5,6,7-tetrahydro-2H-azepin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-ethyl-2-cyclohexenone with ammonia or primary amines can lead to the formation of the azepinone ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azepinone derivatives.
Substitution: The nitrogen atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated azepinones .
Scientific Research Applications
1-Ethyl-1,5,6,7-tetrahydro-2H-azepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-ethyl-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1,5,6,7-Tetrahydro-2H-azepin-2-one: Lacks the ethyl group, leading
Properties
CAS No. |
61645-52-1 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-azepin-7-one |
InChI |
InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
HBGHQSSXSJRHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC=CC1=O |
Origin of Product |
United States |
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